N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine is a complex organic compound with a unique structure that includes a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-2-oxo-6-phenylpyridazine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine-4-carboxylic acid, while reduction could produce N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine-4-amine.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine
- N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenylpyridazine-4-carboxylic acid
Uniqueness
N,N-Diethyl-3,5-dimethyl-2-oxo-6-phenyl-2lambda~5~-pyridazin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60325-93-1 |
---|---|
Molekularformel |
C16H21N3O |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
N,N-diethyl-3,5-dimethyl-2-oxido-6-phenylpyridazin-2-ium-4-amine |
InChI |
InChI=1S/C16H21N3O/c1-5-18(6-2)16-12(3)15(17-19(20)13(16)4)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
VOVZANQTCSYTHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C(=N[N+](=C1C)[O-])C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.